PF-4800567 hydrochloride

Catalog No.
S539270
CAS No.
1391052-28-0
M.F
C17H19Cl2N5O2
M. Wt
396.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-4800567 hydrochloride

CAS Number

1391052-28-0

Product Name

PF-4800567 hydrochloride

IUPAC Name

3-[(3-chlorophenoxy)methyl]-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride

Molecular Formula

C17H19Cl2N5O2

Molecular Weight

396.3 g/mol

InChI

InChI=1S/C17H18ClN5O2.ClH/c18-11-2-1-3-13(8-11)25-9-14-15-16(19)20-10-21-17(15)23(22-14)12-4-6-24-7-5-12;/h1-3,8,10,12H,4-7,9H2,(H2,19,20,21);1H

InChI Key

QZXZQMUZEHTFHD-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride; PF 4800567 Hydrochloride;

PF-4800567 hydrochloride (CAS: 1391052-28-0) is a highly selective, ATP-competitive inhibitor of casein kinase 1 epsilon (CK1ε). In pharmacological screening and neurobiological research, it serves as the benchmark compound for isolating CK1ε-mediated pathways from those controlled by the closely related CK1δ isoform[1]. Procuring the hydrochloride salt form is highly recommended for laboratory workflows, as it provides reliable solubility (up to 100 mM in DMSO) and enhanced stability during aqueous dilution for in vitro assays and in vivo dosing regimens compared to the free base .

A common procurement error in circadian and kinase research is substituting PF-4800567 with dual CK1ε/δ inhibitors, such as PF-670462 or generic IC261. Because CK1ε and CK1δ share high sequence homology but exert vastly different functional control over the circadian clock, using a dual inhibitor fundamentally confounds phenotypic outcomes. Specifically, dual inhibition severely disrupts the circadian period, extending it to abnormal lengths, whereas selective CK1ε inhibition leaves the core clock intact [1]. Furthermore, utilizing the free base form of PF-4800567 instead of the hydrochloride salt can lead to unpredictable precipitation in culture media, compromising the reproducibility of whole-cell kinase assays.

Enzymatic Selectivity for CK1ε over CK1δ

Biochemical assays demonstrate that PF-4800567 hydrochloride is highly selective for CK1ε, exhibiting an IC50 of 32 nM. In contrast, its activity against the closely related CK1δ isoform drops significantly, with an IC50 of 711 nM, yielding an approximate 22-fold selectivity window [1]. When compared to the benchmark dual inhibitor PF-670462, which shows nearly equipotent inhibition of both isoforms, PF-4800567 provides the necessary quantitative margin to isolate CK1ε activity [2].

Evidence DimensionIn vitro Kinase Inhibition (IC50)
Target Compound Data32 nM (CK1ε) / 711 nM (CK1δ)[~22-fold selectivity]
Comparator Or BaselinePF-670462 (Equipotent against both isoforms)
Quantified Difference22-fold greater selectivity for CK1ε over CK1δ
ConditionsPurified enzyme in vitro kinase assay measuring remaining ATP

Ensures researchers can confidently attribute observed phenotypic changes to CK1ε inhibition rather than off-target CK1δ effects.

Preservation of Circadian Period in Cellular Models

A critical differentiator for PF-4800567 is its minimal impact on the core circadian clock. In cellular luminescence assays tracking circadian cycling, PF-4800567 exerts only minor effects on the period length at concentrations up to 30 µM. By contrast, the dual inhibitor PF-670462 dramatically extends the circadian period to 33 hours at just 1 µM [1]. This functional divergence is essential for studies targeting CK1ε in non-circadian pathways, such as addiction or metabolism, without inducing chronobiological toxicity [2].

Evidence DimensionCircadian Period Length Alteration
Target Compound DataMinimal effect up to 30 µM
Comparator Or BaselinePF-670462 (Extended period to 33 hours at 1 µM)
Quantified Difference>30-fold higher concentration tolerated without severe clock disruption
ConditionsWhole-cell luminescence tracking of circadian cycling over 6 days

Prevents confounding circadian disruption when investigating CK1ε's role in neurobiology and metabolic regulation.

Whole-Cell Target Engagement and PER3 Translocation

To verify that biochemical selectivity translates to living cells, PF-4800567 was evaluated for its ability to block PER3 nuclear translocation. It preferentially blocked translocation in COS7 cells expressing CK1ε with an IC50 of 0.13 µM, compared to an IC50 of 2.65 µM in CK1δ-expressing cells [1]. The comparator, PF-670462, failed to differentiate between the two cell lines. This confirms that PF-4800567 maintains its selective target engagement in complex intracellular environments [1].

Evidence DimensionInhibition of PER3 Nuclear Translocation (IC50)
Target Compound Data0.13 µM (CK1ε cells) vs 2.65 µM (CK1δ cells)
Comparator Or BaselinePF-670462 (Comparable IC50s in both cell lines)
Quantified Difference20-fold functional cellular selectivity for CK1ε
ConditionsCOS7-GFP-PER3 cells transfected with either CK1ε or CK1δ

Validates the compound's utility in whole-cell assays, proving that in vitro selectivity translates to functional cellular models.

Formulation Reliability of the Hydrochloride Salt

For procurement and assay design, the physical form of the inhibitor is critical. PF-4800567 hydrochloride offers highly predictable solubility, reaching up to 100 mM in DMSO, which facilitates the preparation of concentrated stock solutions . Compared to the free base form, the hydrochloride salt minimizes the risk of precipitation upon dilution into aqueous buffers or in vivo vehicles (such as 20% SBE-β-CD or Corn oil/DMSO mixtures), ensuring reproducible dosing in animal models of psychostimulant sensitivity .

Evidence DimensionStock Solution Solubility and Stability
Target Compound Data100 mM in DMSO (Hydrochloride salt)
Comparator Or BaselinePF-4800567 Free Base (Prone to variable dissolution in aqueous media)
Quantified DifferenceEnhanced stability in aqueous dilution and complex vehicles
ConditionsPreparation of concentrated stocks and in vivo dosing vehicles

Guarantees reliable and reproducible dosing in high-throughput in vitro screens and complex in vivo behavioral models.

Selective CK1ε Pathway Deconvolution

Because PF-4800567 provides a 22-fold selectivity window over CK1δ, it is a highly effective procurement choice for laboratories seeking to deconvolute the overlapping roles of these two kinases. It allows researchers to inhibit CK1ε without triggering the massive circadian period lengthening associated with dual inhibitors like PF-670462 [1].

Neurobiology of Addiction and Psychostimulant Sensitivity

PF-4800567 hydrochloride is optimally suited for in vivo behavioral models studying the negative regulation of sensitivity to drugs of abuse. Its stable formulation profile allows for reliable intraperitoneal or subcutaneous dosing, enabling researchers to accurately measure enhanced responses to methamphetamine and fentanyl upon CK1ε inhibition [2].

Cell-Based Phenotypic Screening for PER2/PER3 Dynamics

For assay developers tracking the nuclear translocation of PER proteins, PF-4800567 serves as a validated, cell-permeable positive control for CK1ε-specific inhibition. Its proven ability to selectively block PER3 translocation in CK1ε-transfected cells at 0.13 µM makes it a highly reliable benchmark compared to non-selective alternatives[3].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

395.0915803 Da

Monoisotopic Mass

395.0915803 Da

Heavy Atom Count

26

UNII

BHN7WPV2AE

Dates

Last modified: 08-15-2023

Explore Compound Types